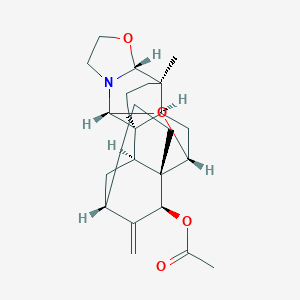

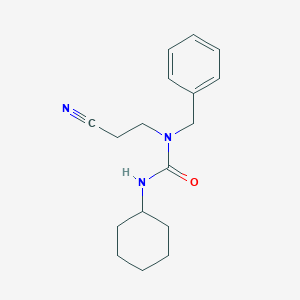

![molecular formula C17H18N2O2 B240812 N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is a small molecule drug that is used to treat type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, resulting in increased urinary glucose excretion and improved glycemic control.

Mechanism of Action

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, dapagliflozin increases urinary glucose excretion and reduces blood glucose levels. This mechanism of action is independent of insulin secretion or action, making dapagliflozin a useful treatment option for patients with type 2 diabetes who have insulin resistance or inadequate insulin secretion.

Biochemical and Physiological Effects

In addition to its glucose-lowering effects, dapagliflozin has been shown to have other beneficial effects on metabolic parameters such as body weight, blood pressure, and lipid profile. These effects are thought to be mediated by changes in insulin sensitivity and energy metabolism. N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has also been shown to improve beta-cell function, which is important for maintaining long-term glycemic control in patients with type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has several advantages for use in lab experiments, including its well-characterized mechanism of action, availability of preclinical and clinical data, and commercial availability as a drug product. However, there are also limitations to its use, such as the need for specialized assays to measure urinary glucose excretion and potential off-target effects on other transporters or enzymes.

Future Directions

Future research directions for dapagliflozin include investigating its potential use in combination with other glucose-lowering agents, exploring its effects on cardiovascular and renal outcomes in patients with type 2 diabetes, and investigating its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. There is also ongoing research into the development of newer SGLT2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden can be synthesized using a multi-step process starting from 3-methylbenzaldehyde and 4-(dimethylamino)phenyl isocyanate. The synthesis involves the formation of an intermediate urea derivative, which is then converted to the final product through a series of reactions including acylation and cyclization.

Scientific Research Applications

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating type 2 diabetes. It has also been investigated for its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, recent studies have explored the potential benefits of SGLT2 inhibitors in reducing cardiovascular and renal outcomes in patients with type 2 diabetes.

properties

Product Name |

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

N-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzamide |

InChI |

InChI=1S/C17H18N2O2/c1-12-5-4-6-14(11-12)16(20)18-15-9-7-13(8-10-15)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) |

InChI Key |

DOXJNAKZEZZXKA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

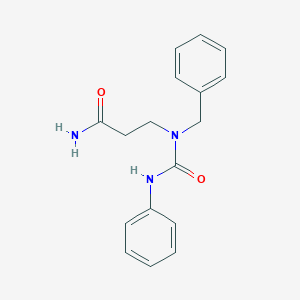

![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)

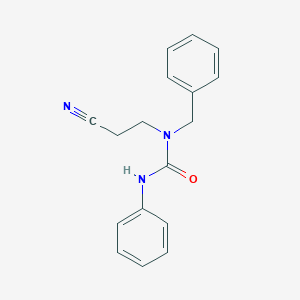

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)

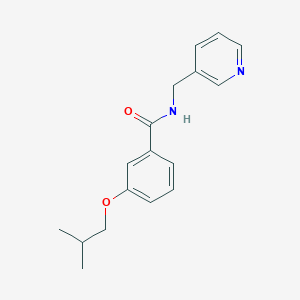

![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)

![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)

![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)